3-(3-Fluoro-4-methylphenoxy)propanoic acid
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Overview
Description
3-(3-Fluoro-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a 3-fluoro-4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenoxy)propanoic acid typically involves the reaction of 3-fluoro-4-methylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 3-(3-fluoro-4-methylphenoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Fluorophenoxy)propanoic acid: Similar structure but with the fluorine atom in a different position.
3-(4-Methylphenoxy)propanoic acid: Similar structure but without the fluorine atom.
Uniqueness
3-(3-Fluoro-4-methylphenoxy)propanoic acid is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7-2-3-8(6-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
XEDVGXUVUITZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC(=O)O)F |
Origin of Product |
United States |
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